molecular formula C9H18ClNO B12514342 3-(Oxan-4-yl)pyrrolidine hydrochloride CAS No. 2792186-78-6

3-(Oxan-4-yl)pyrrolidine hydrochloride

Cat. No.: B12514342
CAS No.: 2792186-78-6
M. Wt: 191.70 g/mol
InChI Key: DHLVRCWADKLQDY-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the oxan-4-yl group. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the pyrrolidine ring, which can then be further functionalized to introduce the oxan-4-yl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

3-(Oxan-4-yl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)pyrrolidine: This compound is similar but lacks the hydrochloride salt form.

    Pyrrolidine derivatives: Other derivatives of pyrrolidine, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities.

Uniqueness

3-(Oxan-4-yl)pyrrolidine hydrochloride is unique due to the presence of both the oxan-4-yl group and the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other pyrrolidine derivatives.

Properties

CAS No.

2792186-78-6

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

3-(oxan-4-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-4-10-7-9(1)8-2-5-11-6-3-8;/h8-10H,1-7H2;1H

InChI Key

DHLVRCWADKLQDY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2CCOCC2.Cl

Origin of Product

United States

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